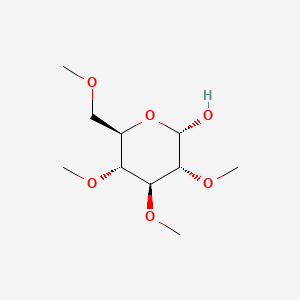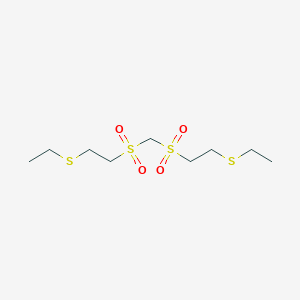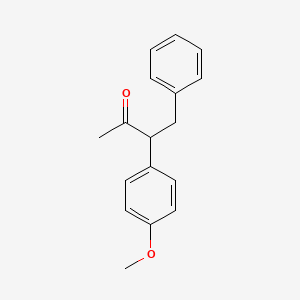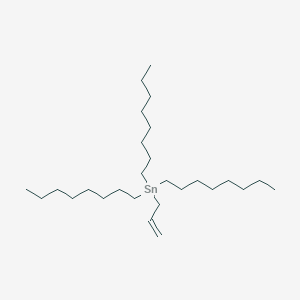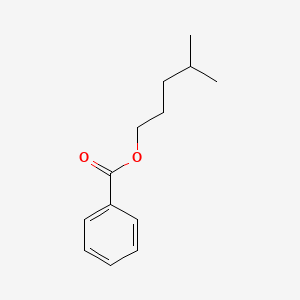
4-Methylpentyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentyl benzoate: is an organic compound with the molecular formula C13H18O2 . It is an ester formed from the reaction of benzoic acid and 4-methylpentanol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a benzoate group attached to a 4-methylpentyl chain, making it a member of the benzoate esters family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylpentyl benzoate can be synthesized through the esterification reaction between benzoic acid and 4-methylpentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpentyl benzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzoic acid and 4-methylpentanol.
Oxidation: The benzoate group can undergo oxidation reactions to form benzoic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 4-methylpentanol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylpentyl benzoate has several applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Wirkmechanismus
The mechanism of action of 4-methylpentyl benzoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing benzoic acid and 4-methylpentanol. The benzoic acid can then participate in various metabolic pathways, while 4-methylpentanol can be further metabolized or excreted. The specific molecular targets and pathways involved depend on the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-Methylphenyl benzoate: An ester with a similar structure but with a phenyl group instead of a pentyl chain.
Phenyl benzoate: Another ester with a phenyl group attached to the benzoate group.
4-Methoxyphenyl benzoate: An ester with a methoxy group on the phenyl ring.
Uniqueness: 4-Methylpentyl benzoate is unique due to its specific 4-methylpentyl chain, which imparts distinct physical and chemical properties compared to other benzoate esters. Its structure allows for specific interactions in biological systems and unique applications in the fragrance industry .
Eigenschaften
CAS-Nummer |
5444-77-9 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-methylpentyl benzoate |
InChI |
InChI=1S/C13H18O2/c1-11(2)7-6-10-15-13(14)12-8-4-3-5-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3 |
InChI-Schlüssel |
UUNAMHRNRUJYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


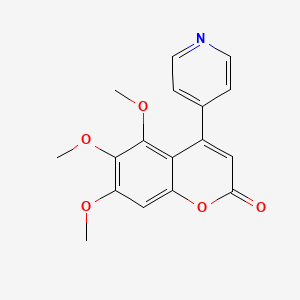

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
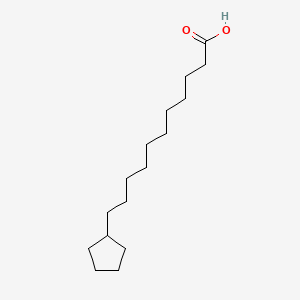
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
